Benzamidine HCl Hydrate Exhibits an 11-Fold Lower Ki for Trypsin Compared to Thrombin, Defining Its Selectivity Profile
Benzamidine HCl hydrate demonstrates a pronounced selectivity for trypsin (Ki = 21 μM) over thrombin (Ki = 320 μM), representing an 11-fold difference in inhibitory potency. This contrasts with the broad-spectrum, irreversible inhibitor AEBSF, which lacks such defined target discrimination . The quantitative Ki hierarchy across six serine proteases provides a predictable selectivity fingerprint essential for assay design .
| Evidence Dimension | Enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 21 μM (Trypsin); Ki = 320 μM (Thrombin) |
| Comparator Or Baseline | Benzamidine itself across different enzymes; AEBSF (broad, irreversible inhibition without defined Ki for these specific enzymes) |
| Quantified Difference | 11-fold lower Ki for trypsin vs. thrombin (21 μM vs. 320 μM) |
| Conditions | In vitro enzyme inhibition assay; specific assay conditions not detailed in product datasheet |
Why This Matters
This defined selectivity profile allows researchers to choose benzamidine for experiments where sparing thrombin activity while inhibiting trypsin-like proteases is required, a level of control not possible with broad-spectrum irreversible inhibitors like AEBSF.
